

IMM-01 Technical Support Center: Interpreting and Troubleshooting Conflicting Study Data

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Compound of Interest

Compound Name: IMM-01

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for interpreting and troubleshooting potentially conflicting data from clinical and preclinical studies of **IMM-01** (Timdarpaccept). Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, structured data summaries, and relevant experimental protocols to address common challenges encountered during the analysis of **IMM-01** study results.

Frequently Asked Questions (FAQs)

Q1: We are observing different Objective Response Rates (ORR) for **IMM-01** in various studies. Why is there a discrepancy in efficacy?

A1: Discrepancies in ORR across different **IMM-01** studies are expected and can be attributed to several factors. It is crucial to compare the context of the trials. Key factors include:

- **Combination Therapy vs. Monotherapy:** **IMM-01**'s mechanism of action, which involves activating macrophages, may have a synergistic effect when combined with other agents. For instance, in combination with azacitidine in myelodysplastic syndromes (MDS), the ORR is notably higher than in early monotherapy trials in lymphoma.^{[1][2][3]}
- **Disease Indication:** The tumor microenvironment and the underlying biology of the malignancy play a significant role. The efficacy of **IMM-01** may differ between hematological malignancies like classical Hodgkin lymphoma (cHL) and MDS.^{[1][2][4]}

- **Patient Population:** Differences in patient characteristics such as prior lines of therapy, disease stage, and biomarker status can lead to varied outcomes. For example, the efficacy in heavily pre-treated, relapsed/refractory cHL patients may differ from that in treatment-naïve, higher-risk MDS patients.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Q2: The safety profiles of **IMM-01** appear inconsistent across trials, particularly concerning hematological adverse events. How should we interpret this?

A2: Variations in the safety profile, especially hematological toxicities like thrombocytopenia, neutropenia, and anemia, are often linked to the therapeutic regimen and the patient population.

- **Combination Agents:** When **IMM-01** is combined with agents that also have known hematological side effects, such as azacitidine, an increase in the incidence and severity of these adverse events can be anticipated compared to **IMM-01** monotherapy.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- **Baseline Patient Condition:** Patients with hematological malignancies often have pre-existing cytopenias due to the disease itself or prior treatments. This can make them more susceptible to further hematological adverse events.[\[1\]](#)[\[5\]](#)
- **Dosing and Schedule:** The dose and schedule of **IMM-01** and any combination agents can influence the safety profile.

Q3: Is there a difference in the mechanism of action of **IMM-01** when used as a monotherapy versus in combination with a PD-1 inhibitor like tislelizumab?

A3: The core mechanism of **IMM-01** remains the same: blocking the CD47-SIRPα "don't eat me" signal to enhance macrophage-mediated phagocytosis of tumor cells.[\[6\]](#)[\[7\]](#)[\[8\]](#) However, when combined with a PD-1 inhibitor, a synergistic effect is proposed. **IMM-01**'s activation of macrophages can lead to increased antigen presentation to T-cells. PD-1 inhibitors, in turn, release the "brakes" on T-cell activation. This dual approach is thought to augment both the innate and adaptive anti-tumor immune responses.[\[4\]](#)[\[9\]](#)

Data Presentation: Summary of Quantitative Data

Table 1: Efficacy of IMM-01 in Combination Therapies

Clinical Trial Identifier	Indication	Combination Agent	N	ORR (%)	CR (%)	DCR (%)	Median DoR (months)	Median PFS (months)
NCT05140811	Higher-Risk MDS (1st Line)	Azacitidine	51	64.7	29.4	-	Not Reached	Not Reached (12-month PFS: 54.4%)
NCT05140811	CMML (1st Line)	Azacitidine	22	72.7	27.3	-	16.9	17.8
NCT05833984	R/R cHL (post-PD-1)	Tislelizumab	33	69.7	24.2	93.9	Not Reached	Not Reached

ORR: Objective Response Rate; CR: Complete Response; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-Free Survival; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R: Relapsed/Refractory. Data sourced from ASCO abstracts.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

Table 2: Safety of IMM-01 (Grade ≥3 Treatment-Related Adverse Events)

Clinical Trial Identifier	Indication	Combination Agent	Most Common Grade \geq 3 TRAEs (%)
NCT05140811	Higher-Risk MDS	Azacitidine	Leukopenia (78.9%), Thrombocytopenia (66.7%), Neutropenia (66.7%), Lymphopenia (56.1%), Anemia (43.9%)
NCT05140811	CMML	Azacitidine	Lymphopenia (66.7%), Leukopenia (62.5%), Neutropenia (58.3%), Thrombocytopenia (50.0%), Anemia (29.2%)
NCT05833984	R/R cHL	Tislelizumab	Lymphocyte count decreased (30.3%), WBC decreased (12.1%), Platelet count decreased (12.1%), ANC decreased (12.1%)
ChiCTR1900024904	R/R Lymphoma	Monotherapy	Thrombocytopenia (54% any grade, one patient G3), Neutrophil count decreased (36% any grade), Anemia (27% any grade)

TRAEs: Treatment-Related Adverse Events; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia; cHL: classical Hodgkin Lymphoma; R/R:

Relapsed/Refractory; WBC: White Blood Cell; ANC: Absolute Neutrophil Count. Data sourced from ASCO abstracts.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols and Methodologies

IMM-01 Administration:

- In Combination with Azacitidine (NCT05140811): **IMM-01** is administered intravenously at a dosage of 2.0 mg/kg weekly. Azacitidine is given subcutaneously at 75 mg/m² on days 1-7 of a 28-day cycle.[\[1\]](#)[\[2\]](#)
- In Combination with Tislelizumab (NCT05833984): **IMM-01** is administered intravenously at 2.0 mg/kg weekly. Tislelizumab is administered at 200 mg once every 3 weeks.[\[4\]](#)[\[9\]](#)
- Monotherapy (ChiCTR1900024904): Dose escalation was performed in cohorts ranging from 0.003 mg/kg to 1.0 mg/kg, administered weekly for 4 weeks followed by a week of rest.[\[3\]](#)

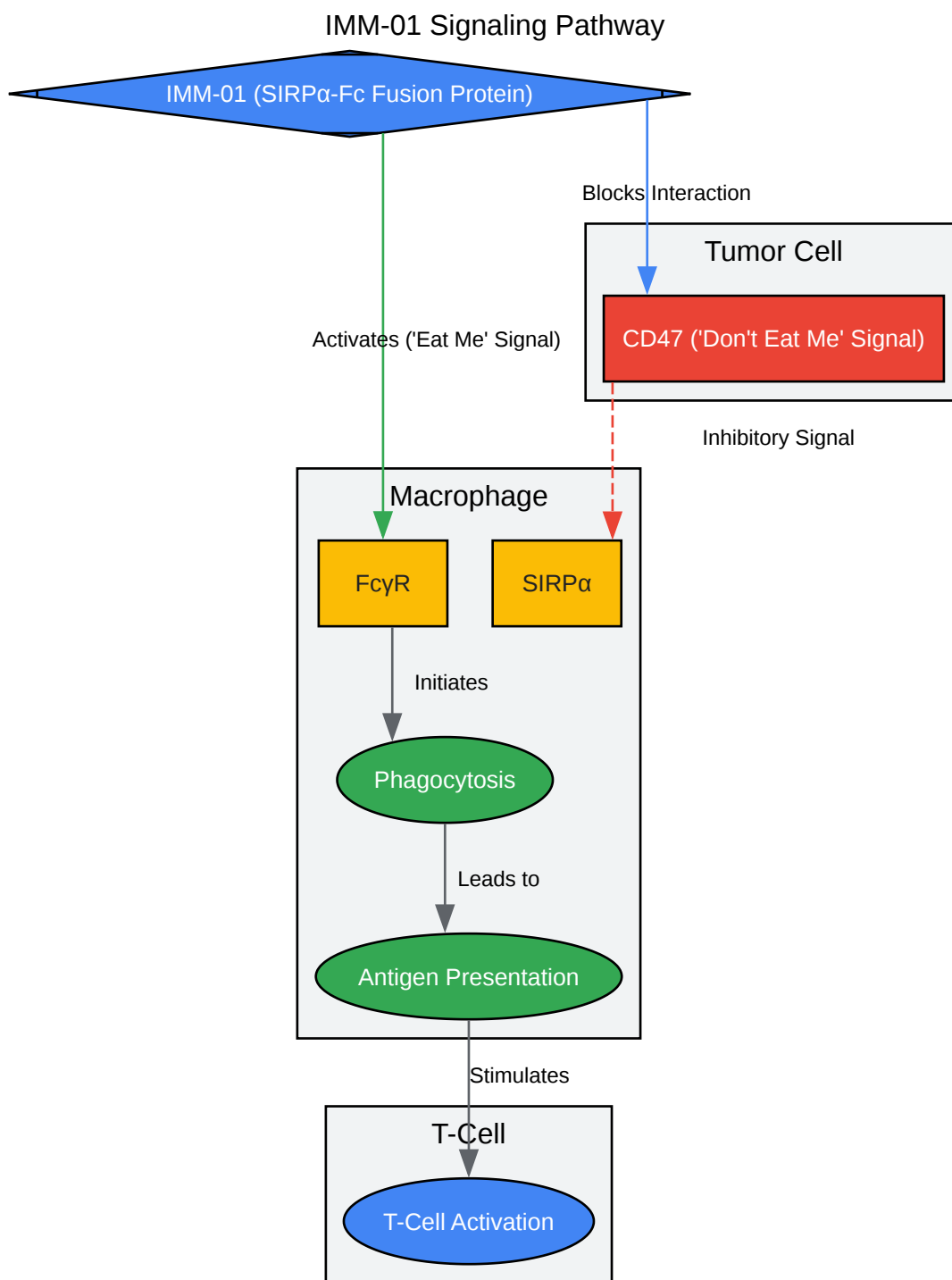
Efficacy Assessment:

- Tumor responses for lymphoma are typically evaluated based on the Lugano Classification 2014.[\[3\]](#)[\[9\]](#)
- For MDS and CMML, response is assessed based on International Working Group (IWG) criteria.

Safety Assessment:

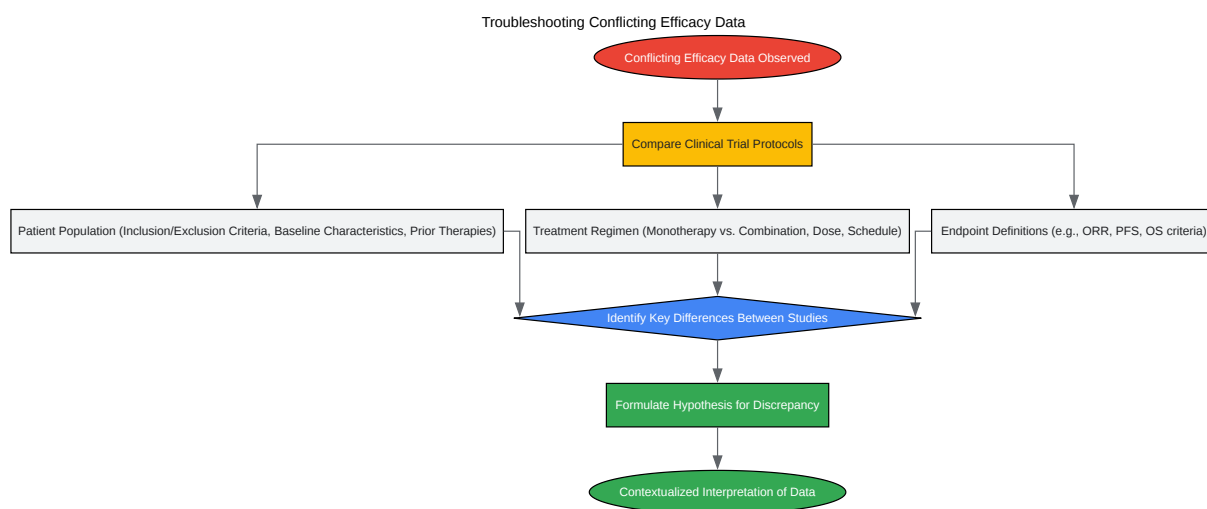
- Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE), version 5.0.[\[11\]](#)

Visualizations: Diagrams and Workflows



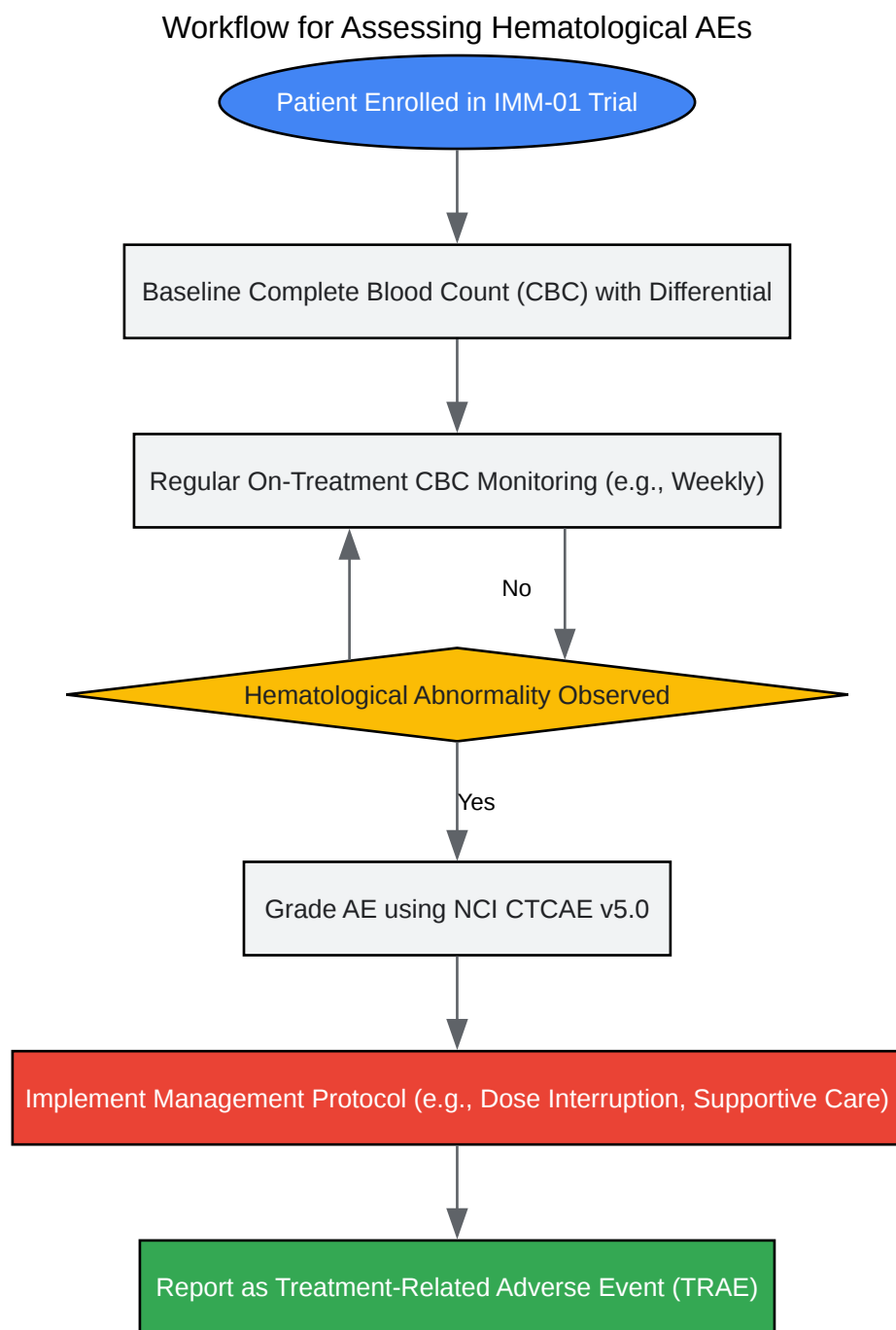
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Caption: Mechanism of action of **IMM-01**, a SIRPα-Fc fusion protein.



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Caption: Logical workflow for troubleshooting conflicting efficacy data.



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Caption: Experimental workflow for assessing hematological adverse events.

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